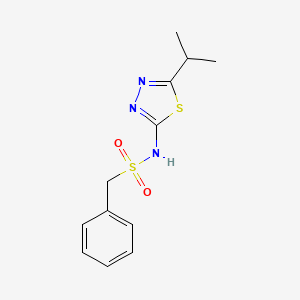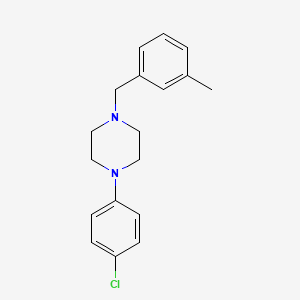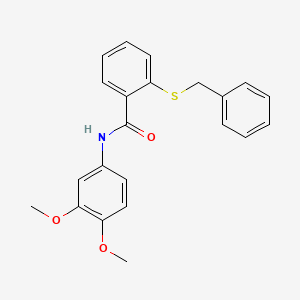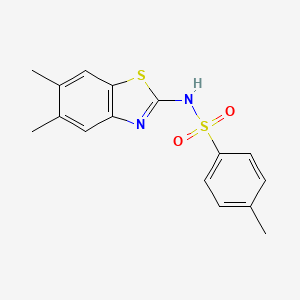
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide, often involves cyclization reactions starting from thiosemicarbazides or hydrazinecarbothioamides. For example, the synthesis of 1,3,4-thiadiazole derivatives can be achieved through the reaction of hydrazinecarbothioamides with different reagents under specific conditions to promote ring closure and the formation of the thiadiazole core. The introduction of various functional groups, such as sulfonamide groups, can be accomplished through subsequent synthetic steps, including nucleophilic substitution reactions (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including this compound, is characterized by the presence of a thiadiazole ring, which significantly influences the compound's chemical properties and reactivity. X-ray crystallography studies have shown that thiadiazole rings can participate in various non-covalent interactions, such as hydrogen bonding, which can affect the compound's overall molecular conformation and stability (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives, including this compound, can undergo various chemical reactions, such as nucleophilic substitution, due to the presence of reactive functional groups. The sulfonamide group, in particular, can participate in reactions with nucleophiles, leading to the formation of new derivatives with potential biological activities. The chemical reactivity of these compounds is influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the thiadiazole ring (Temperini et al., 2008).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular structure. The presence of functional groups, such as sulfonamide, can affect the compound's polarity and, consequently, its solubility in various solvents. The crystal packing and intermolecular interactions within the solid state can be studied using techniques such as X-ray crystallography, providing insights into the compound's stability and potential applications (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule and the electronic effects exerted by the thiadiazole ring. The interaction of thiadiazole derivatives with metal ions, for example, can be explored to understand their potential as ligands in coordination chemistry. Studies on the complexation behavior of similar compounds can provide valuable information on their binding affinity and specificity towards different metal ions (Matczak-Jon et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-9(2)11-13-14-12(18-11)15-19(16,17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANRQRHLUMWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)

![2-[4-(3-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5635055.png)

![methyl 4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B5635070.png)
![N-(1-benzothien-5-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5635074.png)

![ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)


![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)

